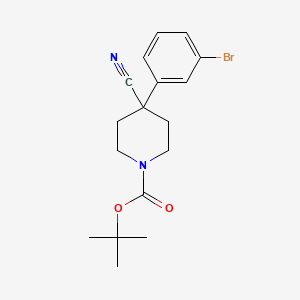

Tert-butyl 4-(3-bromophenyl)-4-cyanopiperidine-1-carboxylate

Description

BenchChem offers high-quality Tert-butyl 4-(3-bromophenyl)-4-cyanopiperidine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 4-(3-bromophenyl)-4-cyanopiperidine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 4-(3-bromophenyl)-4-cyanopiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21BrN2O2/c1-16(2,3)22-15(21)20-9-7-17(12-19,8-10-20)13-5-4-6-14(18)11-13/h4-6,11H,7-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGMCICOJYOOAIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(C#N)C2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90677482 | |

| Record name | tert-Butyl 4-(3-bromophenyl)-4-cyanopiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90677482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

849928-28-5 | |

| Record name | 1,1-Dimethylethyl 4-(3-bromophenyl)-4-cyano-1-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=849928-28-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 4-(3-bromophenyl)-4-cyanopiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90677482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to tert-Butyl 4-(3-bromophenyl)-4-cyanopiperidine-1-carboxylate: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-butyl 4-(3-bromophenyl)-4-cyanopiperidine-1-carboxylate, a key building block in modern medicinal chemistry. While direct experimental data for this specific meta-isomer is limited, this document synthesizes information from analogous structures and established chemical principles to offer valuable insights for researchers. The guide covers plausible synthetic routes, predicted physicochemical properties, spectral analysis, and potential applications in drug discovery, particularly in the development of novel therapeutics targeting the central nervous system.

Introduction: The Strategic Importance of 4-Aryl-4-cyanopiperidines

The piperidine scaffold is a ubiquitous motif in a vast array of pharmaceuticals and biologically active natural products.[1][2] Its conformational flexibility and ability to present substituents in a well-defined three-dimensional arrangement make it a privileged structure in drug design. The introduction of aryl and cyano groups at the 4-position of the piperidine ring creates a versatile intermediate with multiple points for chemical elaboration. Specifically, the 4-aryl-4-cyanopiperidine framework serves as a crucial precursor for a variety of therapeutic agents, including potent analgesics, antipsychotics, and treatments for neurodegenerative disorders.

The subject of this guide, tert-butyl 4-(3-bromophenyl)-4-cyanopiperidine-1-carboxylate, is a specialized derivative within this class. The presence of a bromine atom at the meta-position of the phenyl ring offers a strategic handle for further functionalization through cross-coupling reactions, enabling the exploration of a diverse chemical space. The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen ensures stability during synthetic manipulations and allows for facile deprotection under acidic conditions.

Physicochemical and Structural Properties

| Property | Inferred Value |

| Molecular Formula | C₁₇H₂₁BrN₂O₂ |

| Molecular Weight | 365.26 g/mol |

| Appearance | Likely a white to off-white crystalline solid |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. |

| Storage | Should be stored at room temperature in a dry, sealed container.[3] |

Molecular Structure:

The core of the molecule consists of a piperidine ring with a tert-butoxycarbonyl group attached to the nitrogen. At the 4-position, both a cyano group and a 3-bromophenyl group are attached to the same carbon atom.

Caption: Molecular structure of tert-butyl 4-(3-bromophenyl)-4-cyanopiperidine-1-carboxylate.

Synthesis and Mechanism

A plausible and efficient synthesis of tert-butyl 4-(3-bromophenyl)-4-cyanopiperidine-1-carboxylate can be conceptualized through a two-step process starting from commercially available materials. This approach leverages the Strecker reaction, a classic method for the synthesis of α-aminonitriles.[1]

Workflow Diagram:

Caption: Proposed two-step synthesis workflow.

Step 1: Synthesis of tert-Butyl 4-oxopiperidine-1-carboxylate

The first step involves the protection of the nitrogen atom of 4-piperidone with a tert-butoxycarbonyl (Boc) group. This is a standard procedure in organic synthesis to prevent the secondary amine from participating in subsequent reactions.

Protocol:

-

Dissolve 4-piperidone hydrochloride in a suitable solvent such as dichloromethane or a mixture of dioxane and water.

-

Add a base, typically triethylamine or sodium bicarbonate, to neutralize the hydrochloride and free the amine.

-

Cool the mixture in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) in the same solvent.

-

Allow the reaction to warm to room temperature and stir until completion, monitored by thin-layer chromatography (TLC).

-

Perform an aqueous workup to remove water-soluble byproducts.

-

Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield tert-butyl 4-oxopiperidine-1-carboxylate.

Causality: The Boc group is introduced to increase the steric hindrance around the nitrogen atom and to render it less nucleophilic, thus directing the subsequent reaction to the ketone at the 4-position.

Step 2: Synthesis of tert-Butyl 4-(3-bromophenyl)-4-cyanopiperidine-1-carboxylate

This key step involves a variation of the Strecker synthesis. The ketone is reacted with a cyanide source and a derivative of 3-bromobenzonitrile, though a more direct approach involves the reaction with 3-bromophenylacetonitrile in the presence of a strong base. A more plausible route, however, is the reaction of tert-butyl 4-oxopiperidine-1-carboxylate with 3-bromobenzonitrile and a cyanide source. A likely more efficient method involves the reaction of 3-bromophenylacetonitrile with 1-boc-4-piperidone in the presence of a strong base like sodium amide or lithium diisopropylamide (LDA).

Protocol:

-

In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 3-bromophenylacetonitrile in anhydrous tetrahydrofuran (THF).

-

Cool the solution to -78 °C.

-

Slowly add a strong base such as lithium diisopropylamide (LDA) to deprotonate the benzylic position, forming a carbanion.

-

Add a solution of tert-butyl 4-oxopiperidine-1-carboxylate in anhydrous THF to the reaction mixture.

-

Allow the reaction to proceed at low temperature, then gradually warm to room temperature.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired tert-butyl 4-(3-bromophenyl)-4-cyanopiperidine-1-carboxylate.

Causality: The strong base is essential to generate the nucleophilic carbanion from 3-bromophenylacetonitrile, which then attacks the electrophilic carbonyl carbon of the protected piperidone. The subsequent workup protonates the intermediate alkoxide to form a cyanohydrin, which may then dehydrate to form an intermediate that rearranges to the final product, or the reaction may proceed through a direct nucleophilic addition followed by intramolecular cyclization and dehydration, depending on the precise mechanism.

Spectral Analysis (Predicted)

The structural elucidation of the target compound would rely on a combination of spectroscopic techniques. The following are predicted spectral characteristics:

-

¹H NMR: The spectrum would be expected to show signals for the tert-butyl protons as a singlet around 1.5 ppm. The piperidine ring protons would appear as multiplets in the region of 1.8-3.8 ppm. The aromatic protons of the 3-bromophenyl group would exhibit a characteristic splitting pattern in the aromatic region (7.2-7.8 ppm).

-

¹³C NMR: The carbon spectrum would show the quaternary carbon of the tert-butyl group around 80 ppm and the carbonyl carbon of the Boc group around 154 ppm. The cyano carbon would appear around 120 ppm. The aromatic carbons would have distinct signals in the 120-140 ppm range, with the carbon attached to the bromine atom showing a characteristic chemical shift.

-

IR Spectroscopy: Key vibrational bands would include a strong absorption for the cyano group (C≡N) around 2230 cm⁻¹ and a strong carbonyl (C=O) stretch from the Boc group around 1690 cm⁻¹.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (or a peak corresponding to [M+H]⁺) with a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).

Applications in Drug Discovery

The strategic placement of the 3-bromo and cyano functionalities on the 4-phenylpiperidine core makes this compound a highly valuable intermediate for the synthesis of diverse and complex molecules with potential therapeutic applications.

Diagram of Synthetic Utility:

Caption: Synthetic pathways from the title compound.

-

CNS Agents: The 4-arylpiperidine moiety is a common feature in drugs targeting the central nervous system. The 3-bromophenyl group can be elaborated via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce a wide range of substituents. This allows for the fine-tuning of pharmacological properties such as receptor binding affinity and selectivity, which is crucial for developing novel treatments for conditions like schizophrenia, depression, and Parkinson's disease.[3]

-

Enzyme Inhibitors: The rigid scaffold can be used to design inhibitors of various enzymes. The cyano group can act as a hydrogen bond acceptor or be transformed into other functional groups, such as amines or carboxylic acids, which can interact with active sites of enzymes.

-

Molecular Probes: The ability to introduce diverse functionalities makes this compound a suitable starting material for the synthesis of molecular probes for studying biological systems.

Safety and Handling

Based on analogous compounds, tert-butyl 4-(3-bromophenyl)-4-cyanopiperidine-1-carboxylate should be handled with appropriate safety precautions in a laboratory setting. It is likely to be harmful if swallowed, cause skin irritation, and cause serious eye irritation.

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

-

Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Use only in a well-ventilated area.

-

Storage: Store in a well-ventilated place and keep the container tightly closed.

Conclusion

While direct experimental data on tert-butyl 4-(3-bromophenyl)-4-cyanopiperidine-1-carboxylate is not extensively documented, its structural features and the established chemistry of related compounds indicate its significant potential as a versatile intermediate in medicinal chemistry. The synthetic routes outlined in this guide provide a practical foundation for its preparation, and the predicted properties and potential applications underscore its value for the development of novel therapeutic agents. As research in this area continues, the utility of this and similar building blocks in the creation of next-generation pharmaceuticals is expected to grow.

References

- Vertex AI Search. TERT-BUTYL 4-(4-BROMOPHENYL)

- ChemUniverse. tert-butyl 4-((4-bromophenyl)amino)

- Neta Scientific. Astatech TERT-BUTYL 4-(4-BROMOPHENYL)

- Amerigo Scientific.

- CymitQuimica.

- PubMed. Synthesis and biological evaluation of new 4-arylpiperidines and 4-aryl-4-piperidinols: dual Na(+) and Ca(2+) channel blockers with reduced affinity for dopamine D(2) receptors.

- PubChem. (3-Bromophenyl)-triphenylgermane | C24H19BrGe | CID 168792010.

- PubChem.

- ResearchGate.

- MDPI. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients.

- Life Chemicals. Boost your Medicinal Chemistry Research with C-substituted Piperidines | Building Blocks.

- ResearchGate. Routes toward 4‐aryl‐2‐piperidones and 4‐arylpiperidines.

- Google Patents.

- ChemSynthesis. 2-(3-bromophenyl)propanal - C9H9BrO, density, melting point, boiling point, structural formula, synthesis.

- Google Patents. WO2010065447A3 - A process for the preparation of tert-butyl (r)

- PubMed. Synthesis of 4-arylpiperidines from 1-benzyl-4-piperidone: application of the Shapiro reaction and alkenylsilane cross-coupling.

- PubChem.

- Organic & Biomolecular Chemistry (RSC Publishing). Nitrile stabilized synthesis of pyrrolidine and piperidine derivatives via tandem alkynyl aza-Prins–Ritter reactions.

- ResearchGate.

- PMC - PubMed Central. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile.

- Bentham Science. A Review on Medicinally Important Heterocyclic Compounds.

- PMC - NIH.

- ResearchGate.

Sources

Synthesis of Tert-butyl 4-(3-bromophenyl)-4-cyanopiperidine-1-carboxylate: A Technical Guide

Abstract

This technical guide provides an in-depth exploration of the synthesis of tert-butyl 4-(3-bromophenyl)-4-cyanopiperidine-1-carboxylate, a key intermediate in the development of various pharmaceutical agents.[1] The document details a strategic and efficient synthetic pathway, commencing from commercially available starting materials. Each synthetic step is meticulously described, emphasizing the underlying chemical principles and rationale for the chosen reagents and reaction conditions. The guide is intended for researchers, scientists, and professionals in the field of drug development, offering both a robust experimental protocol and a deeper understanding of the synthetic strategy.

Introduction: Significance of 4-Aryl-4-cyanopiperidine Scaffolds

The 4-aryl-4-cyanopiperidine motif is a privileged scaffold in medicinal chemistry, frequently incorporated into a diverse range of biologically active molecules.[2] This structural unit is a cornerstone in the design of antagonists for various receptors, including opioid and chemokine receptors, and has been pivotal in the development of treatments for neurological disorders. The presence of the cyano and aryl groups on the same quaternary carbon of the piperidine ring provides a unique three-dimensional arrangement that can be optimized for specific biological targets. The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen ensures stability and allows for selective deprotection and further functionalization in subsequent synthetic steps.[3]

The target molecule, tert-butyl 4-(3-bromophenyl)-4-cyanopiperidine-1-carboxylate, is a valuable intermediate due to the presence of the bromine atom on the phenyl ring. This bromine atom serves as a versatile handle for a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the introduction of diverse substituents and the generation of extensive chemical libraries for structure-activity relationship (SAR) studies.

This guide will delineate a reliable and scalable synthetic route to this important building block, focusing on a multi-step sequence that is both efficient and amenable to laboratory-scale production.

Retrosynthetic Analysis and Synthetic Strategy

A logical retrosynthetic analysis of the target molecule suggests a disconnection at the C4-cyano and C4-aryl bonds. A key intermediate in the forward synthesis is the corresponding ketone, tert-butyl 4-oxo-piperidine-1-carboxylate. This ketone can then be subjected to a nucleophilic addition of an organometallic reagent derived from 1,3-dibromobenzene to introduce the bromophenyl group, followed by the introduction of the cyano group.

However, a more convergent and widely adopted approach involves the construction of the 4-aryl-4-hydroxypiperidine intermediate, followed by oxidation and subsequent cyanation. An alternative and often more direct route is a variation of the Strecker synthesis, which involves the one-pot reaction of a ketone, an amine, and a cyanide source.[4][5][6][7]

This guide will focus on a three-step synthetic sequence, which has been demonstrated to be robust and high-yielding:

-

Grignard Reaction: Nucleophilic addition of 3-bromophenylmagnesium bromide to tert-butyl 4-oxopiperidine-1-carboxylate to form tert-butyl 4-(3-bromophenyl)-4-hydroxypiperidine-1-carboxylate.

-

Oxidation: Oxidation of the tertiary alcohol to the corresponding ketone, tert-butyl 4-(3-bromophenyl)piperidine-1-carboxylate. This step is often bypassed in favor of a more direct cyanation of the tertiary alcohol.

-

Cyanation: Introduction of the cyano group at the C4 position. A common and effective method for this transformation is the use of trimethylsilyl cyanide (TMSCN) with a Lewis acid catalyst.[8][9][10][11]

This strategic approach allows for the efficient construction of the desired product from readily available starting materials.

Experimental Protocols

Synthesis of Tert-butyl 4-(3-bromophenyl)-4-hydroxypiperidine-1-carboxylate

This step involves the nucleophilic addition of a Grignard reagent to a ketone.

Reaction Scheme:

Step-by-Step Protocol:

-

Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq).

-

Add a small crystal of iodine to activate the magnesium.

-

Add a solution of 1,3-dibromobenzene (1.0 eq) in anhydrous tetrahydrofuran (THF) dropwise via the dropping funnel.

-

Initiate the reaction by gentle heating if necessary. Once the reaction starts, maintain a gentle reflux until most of the magnesium is consumed.

-

Grignard Addition: Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.

-

Add a solution of tert-butyl 4-oxopiperidine-1-carboxylate (1.0 eq) in anhydrous THF dropwise to the Grignard reagent.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford tert-butyl 4-(3-bromophenyl)-4-hydroxypiperidine-1-carboxylate.

Synthesis of Tert-butyl 4-(3-bromophenyl)-4-cyanopiperidine-1-carboxylate

This transformation is a key step that introduces the cyano group. The use of trimethylsilyl cyanide (TMSCN) is a well-established and efficient method for the cyanation of tertiary alcohols.[8][9][10][11]

Reaction Scheme:

Caption: Mechanism of Lewis acid-catalyzed cyanation of a tertiary alcohol with TMSCN.

Data Summary

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) |

| Tert-butyl 4-(3-bromophenyl)-4-hydroxypiperidine-1-carboxylate | C16H22BrNO3 | 372.25 | 75-85 |

| Tert-butyl 4-(3-bromophenyl)-4-cyanopiperidine-1-carboxylate | C17H21BrN2O2 | 381.27 | 80-90 |

Conclusion

This technical guide has detailed a robust and efficient three-step synthesis of tert-butyl 4-(3-bromophenyl)-4-cyanopiperidine-1-carboxylate. The described protocols are well-established and utilize readily available reagents, making this synthetic route amenable to both academic and industrial research settings. The strategic inclusion of the bromine atom provides a versatile handle for further chemical modifications, highlighting the importance of this intermediate in the generation of compound libraries for drug discovery programs. By understanding the underlying principles of each reaction, researchers can confidently and safely execute this synthesis to obtain the desired product in high yield and purity.

References

- Kim, S. S., Kim, D. W., & Rajagopal, G. (2004). Mild and Efficient Silylcyanation of Ketones Catalyzed by N-Methylmorpholine N-Oxide. Synthesis, 2004(02), 213-216.

- BenchChem. (2025). Application Notes and Protocols for the Oxidation of N-Boc-4-hydroxypiperidine to N-Boc-4-piperidone.

- BenchChem. (2025).

-

Organic Chemistry Portal. (n.d.). Cyanohydrin synthesis by Cyanation or Cyanosilylation. Retrieved from [Link]

- The Chemistry of Cyanation: Understanding Trimethylsilyl Cyanide's Role. (2025, December 11).

- Song, J. J., Gallou, F., Reeves, J. T., Tan, Z., Yee, N. K., & Senanayake, C. H. (2006). Activation of TMSCN by N-Heterocyclic Carbenes for Facile Cyanosilylation of Carbonyl Compounds. The Journal of Organic Chemistry, 71(3), 1273–1276.

- Romero-Hernández, L. L. (2015). Trimethylsilyl Cyanide (TMSCN). Synlett, 26(04), 563–564.

- Chapter 1. (n.d.).

- TERT-BUTYL 4-(4-BROMOPHENYL)

-

Organic Chemistry Portal. (n.d.). Rosenmund-von Braun Reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Strecker Synthesis. Retrieved from [Link]

- McElvain, S. M., & Rorig, K. J. (1948). Piperidine Derivatives. XXI. 4-Piperidone, 4-Piperidinol and Certain of their Derivatives. Journal of the American Chemical Society, 70(5), 1820–1825.

-

PubChem. (n.d.). 1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic acid. Retrieved from [Link]

- NROChemistry. (n.d.). Strecker Synthesis.

- Xiao, J., & Li, G. (2021). Nickel-Catalyzed Cyanation of Aryl Halides. Molecules, 26(16), 4983.

- Das, B., & Reddy, K. R. (2011). A truly green synthesis of α-aminonitriles via Strecker reaction. Chemistry Central Journal, 5, 61.

- Hu, X., Zhao, B., Zou, W., Yang, X., & Zheng, P. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. IOP Conference Series: Earth and Environmental Science, 252, 022085.

- Master Organic Chemistry. (n.d.). Strecker Synthesis.

- Wikipedia. (n.d.). Strecker amino acid synthesis.

- Ohtaka, H., Ito, K., & Miyake, H. (2002). Synthesis and biological evaluation of new 4-arylpiperidines and 4-aryl-4-piperidinols: dual Na(+) and Ca(2+) channel blockers with reduced affinity for dopamine D(2) receptors. Bioorganic & Medicinal Chemistry, 10(10), 3295–3305.

-

PubChem. (n.d.). 4-Amino-1-Boc-piperidine. Retrieved from [Link]

- MedchemExpress.com. (n.d.). Piperidine-C2-piperazine-Boc.

- ResearchGate. (n.d.).

- ResearchGate. (n.d.).

- Palladium‐Catalyzed Cyanation of Aryl Halides: Recent Developments and Perspectives. (2025, August 7).

- Wikipedia. (n.d.).

- CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine - Google P

- Wang, M., Wang, W., & Q. (n.d.). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate.

- ResearchGate. (2025, August 7).

- Leonardi, M., Villacampa, M., & Menéndez, J. C. (2018). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Molecules, 23(1), 164.

- ResearchGate. (n.d.). Routes toward 4‐aryl‐2‐piperidones and 4‐arylpiperidines.

-

PrepChem.com. (n.d.). Synthesis of 1-tert-butyloxycarbonyl-4-cyanopiperidine. Retrieved from [Link]

- Benchchem. (n.d.).

- MySkinRecipes. (n.d.). (3S,4S)

- Denmark, S. E., & Butler, C. R. (2007). Synthesis of 4-arylpiperidines from 1-benzyl-4-piperidone: application of the Shapiro reaction and alkenylsilane cross-coupling. Organic Letters, 9(8), 1505–1508.

- tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. (n.d.). The Royal Society of Chemistry.

-

PubChem. (n.d.). Tert-butyl 4-cyanopiperidine-1-carboxylate. Retrieved from [Link]

- Synthesis of 4-hydroxypiperidines containing a quaternary stereocenter by aza-Prins cyclization. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).

Sources

- 1. TERT-BUTYL 4-(4-BROMOPHENYL)-4-CYANOPIPERIDINE-1-CARBOXYLATE [myskinrecipes.com]

- 2. Synthesis and biological evaluation of new 4-arylpiperidines and 4-aryl-4-piperidinols: dual Na(+) and Ca(2+) channel blockers with reduced affinity for dopamine D(2) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Strecker Synthesis [organic-chemistry.org]

- 5. Strecker Synthesis | NROChemistry [nrochemistry.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 8. Mild and Efficient Silylcyanation of Ketones Catalyzed by N-Methylmorpholine N-Oxide [organic-chemistry.org]

- 9. Cyanohydrin synthesis by Cyanation or Cyanosilylation [organic-chemistry.org]

- 10. nbinno.com [nbinno.com]

- 11. pubs.acs.org [pubs.acs.org]

A Comprehensive Technical Guide to Tert-butyl 4-(3-bromophenyl)-4-cyanopiperidine-1-carboxylate: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of tert-butyl 4-(3-bromophenyl)-4-cyanopiperidine-1-carboxylate, a substituted 4-aryl-4-cyanopiperidine derivative of significant interest in medicinal chemistry and drug discovery. While a specific CAS number for this 3-bromo isomer is not readily found in public databases, this guide offers a proposed synthetic pathway, predicted physicochemical properties, and a discussion of its potential applications based on the well-established pharmacology of related compounds. The 4-aryl-4-cyanopiperidine scaffold is a key pharmacophore in the development of central nervous system (CNS) agents, and this document serves as a valuable resource for researchers engaged in the synthesis and evaluation of novel therapeutic candidates.

Introduction and Compound Identification

Tert-butyl 4-(3-bromophenyl)-4-cyanopiperidine-1-carboxylate belongs to the class of 4-aryl-4-cyanopiperidine compounds. This structural motif is a cornerstone in the design of various biologically active molecules due to the versatile synthetic handles it possesses—the cyano and bromoaryl groups—which allow for further chemical modifications.[1] Piperidine derivatives, in general, are among the most important synthetic fragments in the pharmaceutical industry, appearing in numerous drug classes.[2]

An extensive search of chemical databases did not yield a specific CAS Registry Number for the 3-bromo isomer, tert-butyl 4-(3-bromophenyl)-4-cyanopiperidine-1-carboxylate. However, the closely related 4-bromo isomer, tert-butyl 4-(4-bromophenyl)-4-cyanopiperidine-1-carboxylate, is documented with CAS Number 847615-14-9 .[1] The lack of a dedicated CAS number for the 3-bromo variant suggests it is a novel or less-common research compound.

Molecular Structure

The chemical structure of tert-butyl 4-(3-bromophenyl)-4-cyanopiperidine-1-carboxylate is characterized by a central piperidine ring substituted at the 4-position with both a cyano group and a 3-bromophenyl group. The piperidine nitrogen is protected with a tert-butoxycarbonyl (Boc) group.

Proposed Synthesis Pathway

The synthesis of tert-butyl 4-(3-bromophenyl)-4-cyanopiperidine-1-carboxylate can be envisioned through a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination.[3][4] This reaction is a powerful method for forming carbon-nitrogen bonds. In this proposed route, tert-butyl 4-cyanopiperidine-1-carboxylate would be coupled with 1,3-dibromobenzene or a related 3-bromoaryl halide.

An alternative and more direct approach would be the arylation of a pre-formed 4-cyanopiperidine derivative. A plausible synthetic route involves the protection of 4-cyanopiperidine followed by a nucleophilic aromatic substitution or a metal-catalyzed cross-coupling with a suitable 3-bromoaryl electrophile.

Experimental Protocol: Palladium-Catalyzed C-N Cross-Coupling

This protocol is a generalized procedure based on established Buchwald-Hartwig amination methodologies.[1][5]

Materials:

-

Tert-butyl 4-cyanopiperidine-1-carboxylate (CAS: 91419-52-2)[6][7]

-

1,3-Dibromobenzene

-

Palladium(II) acetate (Pd(OAc)₂)

-

Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

-

Cesium carbonate (Cs₂CO₃)

-

Anhydrous toluene or dioxane

Procedure:

-

To an oven-dried Schlenk flask, add Pd(OAc)₂ (2 mol%), Xantphos (4 mol%), and Cs₂CO₃ (1.5 equivalents).

-

Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen).

-

Add tert-butyl 4-cyanopiperidine-1-carboxylate (1 equivalent) and 1,3-dibromobenzene (1.2 equivalents).

-

Add anhydrous toluene (or dioxane) via syringe.

-

Heat the reaction mixture to 100-120 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite®, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired tert-butyl 4-(3-bromophenyl)-4-cyanopiperidine-1-carboxylate.

Synthesis Workflow Diagram

Caption: Proposed synthesis of the target compound via Buchwald-Hartwig cross-coupling.

Physicochemical and Spectroscopic Data

The following table summarizes the key physicochemical properties of tert-butyl 4-(3-bromophenyl)-4-cyanopiperidine-1-carboxylate.

| Property | Value |

| Molecular Formula | C₁₇H₂₁BrN₂O₂ |

| Molecular Weight | 365.27 g/mol |

| Appearance | Expected to be a white to off-white solid |

| Solubility | Expected to be soluble in organic solvents like dichloromethane, ethyl acetate, and methanol |

Predicted NMR Spectroscopy

-

¹H NMR: The spectrum is expected to show signals for the tert-butyl protons (a singlet around 1.5 ppm), the piperidine methylene protons (multiplets in the 1.8-3.8 ppm range), and the aromatic protons of the 3-bromophenyl group (in the 7.2-7.8 ppm region).

-

¹³C NMR: The spectrum should display resonances for the tert-butyl group (around 28 and 80 ppm), the piperidine ring carbons (in the 30-50 ppm range), the quaternary carbon at the 4-position of the piperidine ring, the cyano carbon (around 120 ppm), and the aromatic carbons (in the 120-140 ppm range).

Potential Applications in Research and Drug Development

The 4-aryl-4-cyanopiperidine scaffold is a privileged structure in medicinal chemistry, particularly for targeting the central nervous system.[1]

Intermediate for CNS-Active Agents

This compound is an excellent intermediate for the synthesis of more complex molecules. The bromo substituent can be further functionalized through various cross-coupling reactions (e.g., Suzuki, Sonogashira, or another Buchwald-Hartwig amination) to introduce diverse chemical moieties. The cyano group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing additional points for structural elaboration.

Potential as a Modulator of Receptors and Ion Channels

Derivatives of 4-arylpiperidines have been investigated as modulators of various receptors and ion channels.[8] These include:

-

Dopamine and serotonin receptors, suggesting potential applications in the treatment of psychosis and depression.[1]

-

Sodium and calcium ion channels, indicating possible utility as anticonvulsant and neuroprotective agents.[8]

The specific substitution pattern of tert-butyl 4-(3-bromophenyl)-4-cyanopiperidine-1-carboxylate makes it a valuable candidate for inclusion in screening libraries aimed at discovering novel CNS therapeutics.

Safety and Handling

While a specific safety data sheet for the 3-bromo isomer is not available, compounds of this class should be handled with care in a well-ventilated laboratory fume hood. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. For the parent compound, 4-cyanopiperidine, hazards include being harmful if swallowed and causing serious eye damage.[9]

Conclusion

References

-

Gundersen, V. G., & Nising, C. F. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 18079–18089. [Link]

-

Buchwald–Hartwig amination. Wikipedia. [Link]

- Method for preparing 4-cyanopiperidine hydrochloride.

- 4-arylpiperidine derivatives and use thereof for preparing a medicament for the treatment of cns disorders.

-

Nucleophilic Aromatic Substitution: Aryl halides un active toward nucleophilic reagents, aryl halides undergo nucleophilic subs. University of Technology. [Link]

-

On the theory of aromatic substitution: III. Reactivity in electrophilic and nucleophilic substitution reactions. ResearchGate. [Link]

- Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal.

-

Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. MDPI. [Link]

-

Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. [Link]

-

Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides. ResearchGate. [Link]

-

16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central. [Link]

-

Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. ResearchGate. [Link]

-

Synthesis of 4-arylpiperidines from 1-benzyl-4-piperidone: application of the Shapiro reaction and alkenylsilane cross-coupling. PubMed. [Link]

-

Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. NIH. [Link]

-

1H and 15N NMR studies of N-substituted-N′-cyanoguanidines. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]

-

The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]

-

Exploring the Potential of Piperidine Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

4-Cyanopiperidine | C6H10N2 | CID 138223. PubChem. [Link]

-

Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

Synthesis and biological evaluation of new 4-arylpiperidines and 4-aryl-4-piperidinols: dual Na(+) and Ca(2+) channel blockers with reduced affinity for dopamine D(2) receptors. PubMed. [Link]

-

Rational Design, Synthesis, and Anti-Proliferative Evaluation of Novel 4-Aryl-3,4-Dihydro-2H-1,4-Benzoxazines. MDPI. [Link]

Sources

- 1. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. 4-CYANOPIPERIDINE HCL | 240401-22-3 [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and biological evaluation of new 4-arylpiperidines and 4-aryl-4-piperidinols: dual Na(+) and Ca(2+) channel blockers with reduced affinity for dopamine D(2) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 4-Cyanopiperidine | C6H10N2 | CID 138223 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to tert-butyl 4-(3-bromophenyl)-4-cyanopiperidine-1-carboxylate: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of the 4-Aryl-4-Cyanopiperidine Scaffold

The piperidine ring is a ubiquitous structural motif in medicinal chemistry, renowned for its presence in a vast array of neurologically active agents.[1] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it a privileged scaffold for interacting with biological targets. Within this class, the 4-aryl-4-cyanopiperidine substructure has emerged as a particularly valuable building block for the development of central nervous system (CNS) therapeutics. This guide provides a detailed examination of a specific, yet highly significant, analogue: tert-butyl 4-(3-bromophenyl)-4-cyanopiperidine-1-carboxylate.

This compound serves as a key intermediate, embodying the core features of this chemical class: a Boc-protected nitrogen for synthetic manipulation, a quaternary carbon center, and strategically placed cyano and bromophenyl groups that offer vectors for further chemical elaboration and modulation of pharmacological activity. Understanding the nuances of its structure, synthesis, and physicochemical properties is paramount for researchers aiming to leverage this scaffold in the design of novel CNS-active molecules.

Molecular Structure and Physicochemical Properties

tert-Butyl 4-(3-bromophenyl)-4-cyanopiperidine-1-carboxylate is a complex molecule with several key structural features that dictate its reactivity and potential biological activity.

| Property | Value | Source |

| Molecular Formula | C₁₇H₂₁BrN₂O₂ | [2] |

| Molecular Weight | 365.26 g/mol | [2] |

| CAS Number | 847615-14-9 (for the 4-bromo isomer) | [2] |

| Appearance | White to off-white crystalline powder | Inferred from related compounds |

| Solubility | Soluble in organic solvents such as chloroform, dichloromethane, and ethyl acetate. | Inferred from related compounds |

| Storage | Room temperature, sealed, dry | [2] |

Structural Features:

-

Piperidine Ring: A six-membered saturated heterocycle containing a nitrogen atom. The chair conformation is the most stable, and the substituents at the 4-position can adopt either an axial or equatorial orientation.

-

tert-Butoxycarbonyl (Boc) Group: A common protecting group for the piperidine nitrogen. It is stable under a wide range of reaction conditions but can be readily removed under acidic conditions, allowing for further derivatization of the nitrogen.

-

Quaternary Carbon at C4: The presence of both a phenyl and a cyano group at the 4-position creates a stereocenter in derivatives where the two piperidine arms are not symmetrically substituted.

-

3-Bromophenyl Group: The bromine atom on the phenyl ring provides a handle for various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of diverse substituents to explore structure-activity relationships (SAR). The meta position of the bromine atom influences the electronic properties and spatial orientation of the phenyl ring compared to its ortho or para isomers.

-

Cyano Group (Nitrile): A versatile functional group that can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine. Its strong electron-withdrawing nature also influences the properties of the molecule.

Diagram of the Molecular Structure:

Caption: 2D structure of tert-butyl 4-(3-bromophenyl)-4-cyanopiperidine-1-carboxylate.

Synthesis and Mechanistic Considerations

The synthesis of tert-butyl 4-(3-bromophenyl)-4-cyanopiperidine-1-carboxylate can be approached through several strategic disconnections. A common and effective method involves the construction of the quaternary center via nucleophilic addition to a piperidone precursor or through a cyanation reaction.

Retrosynthetic Analysis

A logical retrosynthetic pathway begins by disconnecting the Boc protecting group, revealing the secondary amine. The key disconnection is at the C4 position, breaking the C-C bonds to the phenyl and cyano groups, leading back to a piperidone precursor.

Caption: Retrosynthetic analysis of the target molecule.

Proposed Synthetic Protocol

This protocol outlines a plausible and commonly employed route for the synthesis of the title compound, starting from commercially available materials.

Step 1: Synthesis of tert-butyl 4-oxopiperidine-1-carboxylate

This precursor is commercially available but can also be synthesized from 4-piperidone.

-

Reaction: Protection of the secondary amine of 4-piperidone hydrochloride monohydrate with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.

-

Reagents: 4-piperidone hydrochloride monohydrate, di-tert-butyl dicarbonate, a base (e.g., triethylamine or sodium bicarbonate), and a suitable solvent (e.g., dichloromethane or tetrahydrofuran).

-

Causality: The Boc group is introduced to prevent side reactions at the nitrogen atom in subsequent steps. The base is necessary to neutralize the HCl salt and to facilitate the reaction.

Step 2: Synthesis of tert-butyl 4-(3-bromophenyl)-4-hydroxypiperidine-1-carboxylate

-

Reaction: Grignard reaction between tert-butyl 4-oxopiperidine-1-carboxylate and a Grignard reagent prepared from 3-bromobromobenzene.

-

Reagents: Magnesium turnings, 1,3-dibromobenzene, anhydrous diethyl ether or THF, and tert-butyl 4-oxopiperidine-1-carboxylate.

-

Causality: The highly nucleophilic Grignard reagent attacks the electrophilic carbonyl carbon of the piperidone, forming a new carbon-carbon bond and, after workup, a tertiary alcohol. Anhydrous conditions are critical to prevent quenching of the Grignard reagent.

Step 3: Synthesis of tert-butyl 4-(3-bromophenyl)-4-cyanopiperidine-1-carboxylate

-

Reaction: Nucleophilic substitution of the hydroxyl group with a cyanide source.

-

Reagents: tert-Butyl 4-(3-bromophenyl)-4-hydroxypiperidine-1-carboxylate, a cyanide source (e.g., sodium cyanide or trimethylsilyl cyanide), and an acid catalyst (e.g., sulfuric acid or a Lewis acid like zinc iodide). The reaction is typically performed in a suitable solvent like a mixture of water and an organic solvent.

-

Causality: The hydroxyl group is a poor leaving group. Under acidic conditions, it is protonated to form a good leaving group (water). The cyanide ion then acts as a nucleophile, attacking the carbocation intermediate to form the final product. The use of TMSCN with a Lewis acid catalyst is a milder alternative.

Experimental Workflow Diagram:

Caption: A typical synthetic workflow for the target molecule.

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum will provide information about the number of different types of protons and their connectivity.

-

~7.5-7.2 ppm (m, 4H): Aromatic protons of the 3-bromophenyl group. The meta-substitution pattern will give rise to a complex multiplet.

-

~3.8-3.2 ppm (m, 4H): Protons on the piperidine ring adjacent to the nitrogen atom (positions 2 and 6). These will likely be broad signals due to the conformational exchange of the piperidine ring and the influence of the Boc group.

-

~2.2-1.8 ppm (m, 4H): Protons on the piperidine ring at positions 3 and 5.

-

~1.45 ppm (s, 9H): A sharp singlet corresponding to the nine equivalent protons of the tert-butyl group.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

-

~170-160 ppm: Carbonyl carbon of the Boc group.

-

~140-120 ppm: Aromatic carbons of the 3-bromophenyl group. The carbon attached to the bromine will be in this region, and its chemical shift can be predicted using substituent effects.

-

~120-115 ppm: Nitrile carbon.

-

~80 ppm: Quaternary carbon of the tert-butyl group.

-

~45-40 ppm: Piperidine carbons adjacent to the nitrogen (C2 and C6).

-

~40-35 ppm: Quaternary carbon at the 4-position of the piperidine ring.

-

~35-30 ppm: Piperidine carbons at C3 and C5.

-

~28 ppm: Methyl carbons of the tert-butyl group.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the functional groups present.

-

~2240 cm⁻¹: A sharp, medium-intensity peak corresponding to the C≡N stretch of the nitrile group.

-

~1690 cm⁻¹: A strong, sharp peak for the C=O stretch of the carbamate (Boc group).

-

~3000-2850 cm⁻¹: C-H stretching vibrations of the aliphatic and aromatic groups.

-

~1600-1450 cm⁻¹: C=C stretching vibrations within the aromatic ring.

-

~1160 cm⁻¹: C-O stretching of the carbamate.

-

~700-500 cm⁻¹: C-Br stretching vibration.

Mass Spectrometry (Predicted)

Mass spectrometry will confirm the molecular weight and can provide structural information through fragmentation patterns.

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (365.26 g/mol for the 4-bromo isomer, and a similar value for the 3-bromo isomer, with a characteristic isotopic pattern for bromine).

-

Key Fragmentation Pathways:

-

Loss of the tert-butyl group (-57 Da).

-

Loss of isobutylene (-56 Da).

-

Loss of the Boc group (-101 Da).

-

Cleavage of the piperidine ring.

-

Applications in Drug Discovery and Medicinal Chemistry

The tert-butyl 4-(3-bromophenyl)-4-cyanopiperidine-1-carboxylate scaffold is a valuable starting point for the synthesis of a wide range of biologically active molecules, particularly those targeting the central nervous system.

Intermediate for CNS Agents

As indicated for its 4-bromo isomer, this compound is a key intermediate in the synthesis of CNS agents.[2] The piperidine core is a common feature in drugs targeting a variety of receptors and transporters in the brain. The 3-bromophenyl group allows for the introduction of diverse functionalities through cross-coupling reactions, enabling the fine-tuning of a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.

Modulation of Dopamine and Serotonin Receptors

Derivatives of 4-arylpiperidines are known to interact with dopamine and serotonin receptors, which are implicated in a range of neuropsychiatric disorders, including schizophrenia, depression, and anxiety.[3] The ability to systematically modify the aryl ring of tert-butyl 4-(3-bromophenyl)-4-cyanopiperidine-1-carboxylate makes it an ideal platform for developing libraries of compounds to screen for activity at these receptors.

Development of Opioid Analgesics

The 4-phenylpiperidine scaffold is the core structure of the potent opioid analgesic pethidine (meperidine) and its analogues.[3] Structure-activity relationship studies have shown that modifications to the phenyl ring and the piperidine nitrogen can significantly impact analgesic potency and side-effect profile. The title compound provides a route to novel opioid receptor modulators.

Structure-Activity Relationship (SAR) Studies

The true value of this compound for medicinal chemists lies in its utility for systematic SAR exploration. The Boc-protected nitrogen can be deprotected and reacted with a variety of alkylating or acylating agents. The bromine atom on the phenyl ring can be replaced with a wide array of substituents using modern cross-coupling chemistry. The cyano group can be converted to other functionalities. This multi-faceted reactivity allows for a thorough investigation of the chemical space around the 4-aryl-4-cyanopiperidine core.

Logical Relationship Diagram for SAR Studies:

Caption: Logical workflow for structure-activity relationship studies.

Conclusion

tert-Butyl 4-(3-bromophenyl)-4-cyanopiperidine-1-carboxylate represents a strategically important molecular scaffold in the field of medicinal chemistry. Its well-defined structure, coupled with the synthetic versatility offered by its key functional groups, makes it an invaluable tool for the design and synthesis of novel compounds with potential therapeutic applications in the central nervous system. This guide has provided a comprehensive overview of its structure, a plausible synthetic route, and its potential applications, offering a solid foundation for researchers and drug development professionals working in this exciting area of science. The continued exploration of the chemical space around this and related scaffolds holds significant promise for the discovery of the next generation of CNS-active drugs.

References

-

TERT-BUTYL 4-(4-BROMOPHENYL)-4-CYANOPIPERIDINE-1-CARBOXYLATE. Available at: [Link]

-

3-Phenylpiperidine - Wikipedia. Available at: [Link]

-

tert-butyl 4-((4-bromophenyl)amino)-4-cyanopiperidine-1-carboxylate - ChemUniverse. Available at: [Link]

-

Astatech TERT-BUTYL 4-(4-BROMOPHENYL)-4-CYANOPIPERIDINE-1-CARBOXYLATE; 0.1G; Purity 95%; MDL-MFCD11227118 - Neta Scientific. Available at: [Link]

-

tert-Butyl 4-cyanopiperidine-1-carboxylate - Amerigo Scientific. Available at: [Link]

-

Conformation-activity study of 4-phenylpiperidine analgesics - PubMed. Available at: [Link]

-

tert-Butyl 4-((4-bromophenyl)amino)piperidine-1-carboxylate | C16H23BrN2O2 | CID 11210451 - PubChem. Available at: [Link]

-

Structure-activity studies of morphine fragments. I. 4-alkyl-4-(m-hydroxy-phenyl)-piperidines - PubMed. Available at: [Link]

- US20170369442A1 - Method for preparing 4-cyanopiperidine hydrochloride - Google Patents.

- WO2016113277A1 - Method for preparing 4-cyanopiperidine hydrochloride - Google Patents.

-

tert-Butyl 4-cyanopiperidine-1-carboxylate (C11H18N2O2) - PubChemLite. Available at: [Link]

-

CAS No : 91419-52-2 | Product Name : tert-Butyl 4-cyanopiperidine-1-carboxylate. Available at: [Link]

-

Synthesis and biological evaluation of new 4-arylpiperidines and 4-aryl-4-piperidinols: dual Na(+) and Ca(2+) channel blockers with reduced affinity for dopamine D(2) receptors - PubMed. Available at: [Link]

- CN112645902A - Synthetic method of 1- (4-bromophenyl) piperidine - Google Patents.

-

Piperidin-4-one: the potential pharmacophore - PubMed. Available at: [Link]

-

Fentanyl analogs: structure-activity-relationship study - PubMed. Available at: [Link]

- US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal - Google Patents.

-

Synthesis and SAR study of 4-arylpiperidines and 4-aryl-1,2,3,6-tetrahydropyridines as 5-HT₂C agonists - PubMed. Available at: [Link]

-

tert-Butyl 4-cyanopiperidine-1-carboxylate | C11H18N2O2 | CID 1514443 - PubChem. Available at: [Link]

-

tert-Butyl 4-cyanopiperidine-1-carboxylate | C11H18N2O2 | CID 1514443 - PubChem - NIH. Available at: [Link]

- EP3245190B1 - Method for preparing 4-cyanopiperidine hydrochloride - Google Patents.

-

tert-Butyl 4-cyano-4-phenylpiperidine-1-carboxylate | C17H22N2O2 - PubChem. Available at: [Link]

-

tert-Butyl 4-oxopiperidine-1-carboxylate - CAS Common Chemistry. Available at: [Link]

-

Routes toward 4‐aryl‐2‐piperidones and 4‐arylpiperidines. - ResearchGate. Available at: [Link]

-

Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients - MDPI. Available at: [Link]

-

1-Boc-4-AP - Wikipedia. Available at: [Link]

-

tert-butyl 3-amino-3-cyanopiperidine-1-carboxylate, min 97%, 1 gram - CP Lab Safety. Available at: [Link]

-

FT-IR spectrum of N-(4-bromophenyl)-N-cyano-4-methylbenzenesulfonamide. Available at: [Link]

Sources

The Strategic Role of 4-Aryl-4-Cyanopiperidine Scaffolds in Modern Medicinal Chemistry: A Focus on Bromophenyl Derivatives as Versatile Intermediates

In the landscape of contemporary drug discovery, the piperidine ring stands as a privileged scaffold, forming the core of numerous approved therapeutic agents.[1] Its conformational flexibility and ability to present substituents in a well-defined three-dimensional arrangement make it an invaluable component in the design of molecules that interact with complex biological targets. This technical guide delves into a specific and highly versatile class of piperidine-based building blocks: tert-butyl 4-aryl-4-cyanopiperidine-1-carboxylates. We will explore their synthesis, chemical utility, and critical applications in medicinal chemistry, with a particular focus on bromophenyl-substituted analogs, such as Tert-butyl 4-(3-bromophenyl)-4-cyanopiperidine-1-carboxylate, as powerful intermediates for creating diverse compound libraries, especially for agents targeting the central nervous system (CNS).

The 4-Aryl-4-Cyanopiperidine Core: A Privileged Motif

The 4-aryl-4-cyanopiperidine scaffold is a key pharmacophore in a variety of biologically active molecules. The piperidine ring itself is a common feature in many drugs, often imparting favorable pharmacokinetic properties like improved solubility and metabolic stability.[1][2] The strategic placement of both an aryl and a cyano group at the 4-position creates a quaternary center that offers several advantages in drug design:

-

Structural Rigidity and Vectorial Display: The quaternary center locks the conformation of the piperidine ring, reducing its conformational flexibility and presenting the aryl group in a more defined orientation for interaction with biological targets.

-

Modulation of Physicochemical Properties: The cyano group, a polar and metabolically stable moiety, can influence the molecule's polarity, lipophilicity, and hydrogen bonding capacity.

-

Synthetic Versatility: The aryl group, particularly when substituted with a halogen like bromine, serves as a versatile chemical handle for further molecular elaboration through a variety of cross-coupling reactions.

Synthesis of Tert-butyl 4-Aryl-4-Cyanopiperidine-1-carboxylates

The synthesis of the tert-butyl 4-aryl-4-cyanopiperidine-1-carboxylate core generally involves a multi-step sequence, starting from readily available materials. A common approach is the protection of the piperidine nitrogen, followed by the introduction of the aryl and cyano groups.

General Synthetic Workflow

Figure 1: A general synthetic pathway to 4-aryl-4-cyanopiperidine scaffolds.

Experimental Protocol: A Representative Synthesis

The following protocol outlines a general procedure for the synthesis of a tert-butyl 4-aryl-4-cyanopiperidine-1-carboxylate.

Step 1: N-Boc Protection of 4-Piperidone

-

To a solution of 4-piperidone hydrochloride monohydrate in a suitable solvent (e.g., dichloromethane), add a base such as triethylamine to neutralize the hydrochloride.

-

Add di-tert-butyl dicarbonate (Boc₂O) to the reaction mixture and stir at room temperature.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, perform an aqueous workup and purify the product, N-Boc-4-piperidone, by column chromatography.

Step 2: Arylation of N-Boc-4-piperidone

-

Prepare the appropriate aryl Grignard reagent (e.g., 3-bromophenylmagnesium bromide) or aryllithium reagent from the corresponding aryl halide.

-

In a separate flask, dissolve N-Boc-4-piperidone in an anhydrous aprotic solvent (e.g., tetrahydrofuran) and cool to a low temperature (e.g., -78 °C).

-

Slowly add the Grignard or aryllithium reagent to the solution of N-Boc-4-piperidone.

-

Allow the reaction to warm to room temperature and stir until completion.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent and purify by column chromatography to yield tert-butyl 4-hydroxy-4-arylpiperidine-1-carboxylate.

Step 3: Cyanation of the Tertiary Alcohol

-

Dissolve the tertiary alcohol from the previous step in a suitable solvent (e.g., dichloromethane).

-

Add a cyanating agent, such as trimethylsilyl cyanide (TMSCN), and a Lewis acid catalyst (e.g., trimethylsilyl trifluoromethanesulfonate).

-

Stir the reaction at room temperature until the starting material is consumed.

-

Carefully quench the reaction and perform an aqueous workup.

-

Purify the crude product by column chromatography to obtain the desired tert-butyl 4-aryl-4-cyanopiperidine-1-carboxylate.

The Power of the Bromophenyl Moiety: A Gateway to Chemical Diversity

The presence of a bromine atom on the aryl ring, as in Tert-butyl 4-(3-bromophenyl)-4-cyanopiperidine-1-carboxylate, is a key design element that unlocks a vast chemical space for drug discovery.[3][4] The carbon-bromine bond serves as a reactive handle for a multitude of palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents.

Sources

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. jms.ump.edu.pl [jms.ump.edu.pl]

The Linchpin in PARP Inhibitor Synthesis: A Technical Guide to Tert-butyl 4-(3-bromophenyl)-4-cyanopiperidine-1-carboxylate

Foreword: The Strategic Importance of a Quaternary Center

In the intricate landscape of modern pharmaceutical synthesis, the strategic introduction of specific structural motifs can define the success of a drug candidate. The piperidine ring, a ubiquitous scaffold in medicinal chemistry, often serves as a versatile anchor for building molecular complexity. However, the creation of a quaternary stereocenter on this ring, particularly one bearing both an aryl and a cyano group, presents a formidable synthetic challenge. This guide delves into the technical nuances of tert-butyl 4-(3-bromophenyl)-4-cyanopiperidine-1-carboxylate, a pivotal intermediate whose masterful synthesis unlocks a direct and efficient pathway to potent Poly (ADP-ribose) polymerase (PARP) inhibitors, most notably Niraparib.

This document is intended for researchers, synthetic chemists, and process development scientists. It aims to provide not just a protocol, but a deeper understanding of the causality behind the synthetic choices, the critical parameters for success, and the ultimate application of this highly valuable intermediate.

The Synthetic Challenge and Strategic Approach

The core challenge in constructing tert-butyl 4-(3-bromophenyl)-4-cyanopiperidine-1-carboxylate lies in the vicinal installation of a bromophenyl group and a cyano group at the C4 position of the piperidine ring. A naive approach might involve the direct cyanation of a corresponding tertiary alcohol, but such methods are often fraught with low yields and side reactions.

A more robust and industrially scalable approach, as detailed in the seminal work on the discovery of Niraparib, employs a multi-step sequence starting from a protected piperidone. This strategy offers superior control over the introduction of each functional group.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule reveals a key precursor: 1-Boc-4-piperidone. The synthesis can be envisioned as a two-step process involving the introduction of the 3-bromophenyl moiety followed by the installation of the cyano group.

This pathway is advantageous as it utilizes readily available starting materials and proceeds through a stable tertiary alcohol intermediate.

Synthesis and Mechanistic Insights

The synthesis of tert-butyl 4-(3-bromophenyl)-4-cyanopiperidine-1-carboxylate is a testament to elegant and efficient chemical transformations. The following sections provide a detailed, step-by-step protocol, enriched with mechanistic explanations to empower the researcher with a thorough understanding of the process.

Physicochemical Properties

A comprehensive understanding of the physical and chemical properties of a key intermediate is paramount for process development and quality control.

| Property | Value | Source |

| Chemical Formula | C₁₇H₂₁BrN₂O₂ | [1] |

| Molecular Weight | 365.27 g/mol | [1] |

| Appearance | White to off-white solid | [2] |

| CAS Number | 912369-67-6 | N/A |

| Storage | 2-8°C, under inert atmosphere | [3] |

Step-by-Step Synthesis Protocol

The following protocol is a synthesis of best practices derived from established literature.

Step 1: Synthesis of tert-butyl 4-(3-bromophenyl)-4-hydroxypiperidine-1-carboxylate

-

Principle: This step involves a nucleophilic addition of a Grignard reagent, prepared from 3-bromoiodobenzene, to the electrophilic carbonyl carbon of 1-Boc-4-piperidone. The tert-butyloxycarbonyl (Boc) group serves as a crucial protecting group for the piperidine nitrogen, preventing its interference with the Grignard reagent.

-

Experimental Protocol:

-

To a solution of 1-Boc-4-piperidone (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), is added a solution of 3-bromophenylmagnesium bromide (1.2 eq) in THF dropwise.

-

The reaction mixture is allowed to slowly warm to room temperature and stirred for 12-16 hours.

-

The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

The aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford the desired tertiary alcohol.

-

-

Causality and Self-Validation: The use of low temperature (-78 °C) is critical to control the exothermicity of the Grignard reaction and to minimize side reactions. The reaction progress should be monitored by Thin Layer Chromatography (TLC) to ensure complete consumption of the starting piperidone. A successful reaction is validated by the appearance of a new, more polar spot corresponding to the product alcohol and the disappearance of the ketone starting material.

Step 2: Synthesis of tert-butyl 4-(3-bromophenyl)-4-cyanopiperidine-1-carboxylate

-

Principle: This step is a nucleophilic substitution reaction where the hydroxyl group of the tertiary alcohol is replaced by a cyano group. The use of a Lewis acid, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf), activates the hydroxyl group as a good leaving group (water), facilitating the attack by the cyanide nucleophile (from trimethylsilyl cyanide, TMSCN).

-

Experimental Protocol:

-

To a solution of tert-butyl 4-(3-bromophenyl)-4-hydroxypiperidine-1-carboxylate (1.0 eq) in anhydrous dichloromethane at -78 °C under an inert atmosphere, is added trimethylsilyl cyanide (TMSCN, 1.5 eq).

-

Trimethylsilyl trifluoromethanesulfonate (TMSOTf, 0.2 eq) is then added dropwise.

-

The reaction mixture is stirred at low temperature for a specified period, with progress monitored by TLC.

-

Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate.

-

The layers are separated, and the aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The crude product is purified by flash chromatography to yield the final product.

-

-

Causality and Self-Validation: The catalytic amount of TMSOTf is crucial for activating the hydroxyl group. The reaction is performed at low temperature to control the reactivity and selectivity. The successful formation of the product can be confirmed by the disappearance of the alcohol starting material on TLC and the appearance of a new, less polar spot for the nitrile product. Further validation is achieved through analytical techniques such as NMR and Mass Spectrometry, which will show the characteristic signals for the cyano group and the correct molecular weight.

Application in the Synthesis of Niraparib

Tert-butyl 4-(3-bromophenyl)-4-cyanopiperidine-1-carboxylate is a cornerstone intermediate in the synthesis of Niraparib, a potent PARP-1 and PARP-2 inhibitor used in the treatment of certain types of cancer, including ovarian and breast cancer.[4][5]

The subsequent steps in the synthesis of Niraparib from this intermediate typically involve:

-

Suzuki Coupling: The bromo-functionalized intermediate undergoes a palladium-catalyzed Suzuki coupling with an appropriate indazole boronic acid or ester derivative. This step forms the crucial biaryl linkage present in the final drug molecule.

-

Deprotection: The Boc protecting group is removed under acidic conditions (e.g., with hydrochloric acid in dioxane or trifluoroacetic acid) to liberate the piperidine nitrogen.

-

Amidation: The final carboxamide functionality of Niraparib is typically introduced at a late stage in the synthesis.

The strategic placement of the bromine atom at the meta position of the phenyl ring is critical for the subsequent Suzuki coupling reaction, allowing for the precise construction of the final drug architecture.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized intermediate.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR will show characteristic signals for the tert-butyl group (a singlet around 1.5 ppm), the piperidine protons, and the aromatic protons of the 3-bromophenyl group.

-

¹³C NMR will confirm the presence of the quaternary carbon attached to the cyano and phenyl groups, the cyano carbon signal (around 120 ppm), and the carbons of the Boc group and the aromatic ring.

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will show the molecular ion peak corresponding to the calculated molecular weight of the compound, confirming its elemental composition.

Conclusion and Future Perspectives

Tert-butyl 4-(3-bromophenyl)-4-cyanopiperidine-1-carboxylate stands as a testament to the power of strategic synthesis in modern drug development. Its efficient and controlled preparation provides a reliable route to a key structural motif found in potent PARP inhibitors. The methodologies outlined in this guide, grounded in established chemical principles, offer a robust framework for researchers and process chemists. As the demand for targeted cancer therapies continues to grow, the importance of well-characterized and readily accessible intermediates like the one discussed herein will only increase, paving the way for the next generation of life-saving pharmaceuticals.

References

- Journal of Medicinal Chemistry, 2009, 52(22), 7170–7185.

- WO 2008084261 A1, Preparation of piperidinylphenylindazolylcarboxamide for use as poly(ADP-ribose)polymerase inhibitors.

- CN107235957A, A kind of synthetic method for preparing Niraparib.

- US11254641B2, Intermediates for optically active piperidine derivatives and prepar

- MedKoo Biosciences, Niraparib Synthetic Routes.

- PubChem, National Center for Biotechnology Information. PubChem Compound Summary for CID 24958200, Niraparib.

- Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl)

- Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate, IOP Conference Series: Earth and Environmental Science, 2019, 252, 022085.

- Synthesis of tert-butyl- 4-methyl-3-oxopiperidine-1-carboxylate, ResearchG

- US20170369442A1, Method for preparing 4-cyanopiperidine hydrochloride.

- June 2024 Sentinel Snapshot: Precursors and Intermediates Identified in Fentanyl Tablets and Powders, CFSRE, 2024.

- TERT-BUTYL 4-(4-BROMOPHENYL)

- tert-Butyl 4-cyanopiperidine-1-carboxyl

- ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2), Policija.

- tert-Butyl 3-bromo-4-oxopiperidine-1-carboxyl

- Production of Niraparib using Imine Reductases, Research Explorer.

- WO2019036441A1, Processes for the preparation of niraparib and intermedi

- Niraparib synthesis, ChemicalBook.

Sources

- 1. TERT-BUTYL 4-(4-BROMOPHENYL)-4-CYANOPIPERIDINE-1-CARBOXYLATE [myskinrecipes.com]

- 2. US20170369442A1 - Method for preparing 4-cyanopiperidine hydrochloride - Google Patents [patents.google.com]

- 3. 188869-05-8|tert-Butyl 3-bromo-4-oxopiperidine-1-carboxylate|BLD Pharm [bldpharm.com]

- 4. medkoo.com [medkoo.com]

- 5. Niraparib | C19H20N4O | CID 24958200 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Strategic Role of Tert-butyl 4-(3-bromophenyl)-4-cyanopiperidine-1-carboxylate in CNS Drug Discovery: A Technical Guide

Abstract

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" for its prevalence in a wide array of clinically successful therapeutics, particularly those targeting the Central Nervous System (CNS).[1][2] Its conformational flexibility and ability to present substituents in precise three-dimensional orientations allow for potent and selective interactions with complex biological targets like G-protein coupled receptors (GPCRs) and transporters.[3] Within this framework, tert-butyl 4-(3-bromophenyl)-4-cyanopiperidine-1-carboxylate emerges not as an active pharmaceutical ingredient itself, but as a high-value, strategically designed intermediate. Its structure is a masterclass in synthetic potential, providing medicinal chemists with the tools to rapidly generate diverse libraries of novel compounds aimed at treating a spectrum of neurological and psychiatric disorders. This guide elucidates the core attributes of this intermediate, details its synthesis, and explores the key chemical transformations that make it a powerful engine for CNS drug discovery.

The Architectural Significance of the Intermediate

The value of tert-butyl 4-(3-bromophenyl)-4-cyanopiperidine-1-carboxylate lies in the specific arrangement of its four key structural components. Each component serves a distinct and critical purpose in the synthetic workflow, from initial construction to final diversification.

-

The Piperidine Core: This saturated heterocycle provides a robust, three-dimensional scaffold. It is a bioisostere for cyclohexane but offers improved pharmacokinetic properties, such as aqueous solubility, and provides a nitrogen atom that can act as a hydrogen bond acceptor or be protonated at physiological pH, facilitating interactions with biological targets.[1]

-

The Tert-butoxycarbonyl (Boc) Protecting Group: The Boc group is an acid-labile protecting group for the piperidine nitrogen. Its presence is crucial for temporarily deactivating the nucleophilicity and basicity of the nitrogen. This ensures that synthetic modifications can be directed specifically to the aryl ring or the cyano group without interference from the piperidine nitrogen. Its clean, non-hydrogenolytic removal under acidic conditions is a major advantage.

-

The 4-Cyano Group (-C≡N): The nitrile functionality is a versatile synthetic handle. It is metabolically stable and can contribute to target binding through dipole interactions.[4] More importantly, it can be chemically transformed into several other key functional groups:

-

Reduction to a primary amine (-CH₂NH₂) introduces a basic center, ideal for salt formation and critical interactions with targets like monoamine transporters.

-

Hydrolysis yields a carboxamide (-CONH₂) or a carboxylic acid (-COOH), both of which are excellent hydrogen bond donors and acceptors.

-

-

The 3-Bromophenyl Group: This is arguably the most critical feature for library generation. The bromine atom, positioned at the meta position of the phenyl ring, is a perfect handle for modern palladium-catalyzed cross-coupling reactions. This allows for the systematic and efficient introduction of a vast array of chemical diversity, enabling fine-tuning of a compound's Structure-Activity Relationship (SAR). The meta substitution pattern provides a distinct vector for substituent exploration compared to its more common para-substituted isomer.[5]

Below is a diagram illustrating the strategic components of this key intermediate.

Experimental Protocol: Synthesis of the Intermediate

Step 1: Synthesis of Tert-butyl 4-(3-bromophenyl)-4-hydroxypiperidine-1-carboxylate

This protocol is adapted from standard procedures for Grignard additions to ketones.

-

Setup: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add magnesium turnings (1.2 eq).

-

Grignard Formation: Add a solution of 1,3-dibromobenzene (1.1 eq) in anhydrous tetrahydrofuran (THF) dropwise. Initiate the reaction with gentle heating or a crystal of iodine if necessary. Stir until the magnesium is consumed.

-

Addition: Cool the freshly prepared Grignard reagent to 0 °C in an ice bath. Add a solution of 1-Boc-4-piperidone (1.0 eq) in anhydrous THF dropwise over 30 minutes, maintaining the temperature below 10 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by Thin Layer Chromatography (TLC) for the consumption of the piperidone.

-

Quench: Cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Extraction: Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude tertiary alcohol is often carried forward without further purification, but can be purified by flash column chromatography if needed.

Step 2: Synthesis of Tert-butyl 4-(3-bromophenyl)-4-cyanopiperidine-1-carboxylate

This procedure is based on the Strecker-type synthesis, using a cyanide source to displace the tertiary alcohol. [6]

-

Setup: To a solution of the crude tertiary alcohol from Step 1 (1.0 eq) in anhydrous dichloromethane (DCM) under an argon atmosphere, add trimethylsilyl cyanide (TMSCN) (1.5 eq).

-

Catalysis: Cool the mixture to 0 °C and add a catalytic amount of a Lewis acid, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.1 eq), dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction by TLC or LC-MS.

-

Workup: Quench the reaction by carefully adding saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir vigorously for 30 minutes.

-